3-Methylimidazo[1,5-a]pyrazin-8(7H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-7H-imidazo[1,5-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-9-4-6-7(11)8-2-3-10(5)6/h2-4H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEZHQVGEMWAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308810 | |
| Record name | 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56468-22-5 | |
| Record name | NSC209768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 3 Methylimidazo 1,5 a Pyrazin 8 7h One Derivatives
X-ray Crystallography for Definitive Molecular Structure Elucidation
Single-crystal X-ray diffraction offers unambiguous proof of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and crystal packing. In the study of imidazo[1,5-a]pyrazin-8(7H)-one derivatives, X-ray crystallography has been pivotal. For instance, the structure of a closely related derivative, synthesized from the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with TosMIC, was unequivocally determined by single-crystal X-ray analysis. researchgate.net This analysis confirmed the formation of the imidazo[1,5-a]pyrazin-8(7H)-one core.
In a related system, the crystal structure of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one was determined, revealing a ketone tautomeric form in the solid state. The C1=O double bond character was confirmed by a bond length of 1.235(3) Å. The molecules in the crystal lattice were found to associate through N–H···O hydrogen bonds. Such studies on analogous compounds provide valuable insight into the expected solid-state conformation and intermolecular interactions of 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| C1=O Bond Length | 1.235(3) Å |
| Intermolecular Interactions | N–H···O hydrogen bonds |
Data for 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, a related derivative.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique for determining the connectivity and chemical environment of atoms within a molecule. For derivatives of this compound, both ¹H and ¹³C NMR are used to confirm their structure in solution.
In the synthesis of various imidazo[1,5-a]pyrazine (B1201761) derivatives, ¹H and ¹³C NMR spectra are routinely used for characterization. For example, in the synthesis of functionalized imidazo[1,5-a]pyrazines, the chemical shifts and coupling constants provide clear evidence for the position of substituents on the heterocyclic core. acs.org
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~2.5 | Singlet |
| H-1 | ~7.5-8.0 | Singlet |
| H-5 | ~7.0-7.5 | Doublet |
| H-6 | ~6.5-7.0 | Doublet |
| NH | ~8.0-9.0 | Broad Singlet |
Note: These are estimated values based on analogous structures.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C=O | ~160-170 |
| C3 | ~140-150 |
| C1 | ~120-130 |
| C5 | ~110-120 |
| C6 | ~100-110 |
| CH₃ | ~15-25 |
Note: These are estimated values based on analogous structures.
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorptions of the carbonyl group (C=O) and the N-H bond of the lactam ring, as well as C-H and C=N stretching and bending vibrations.
Theoretical predictions for the IR spectra of related imidazo[1,2-a]pyrazinediones suggest that the C=O stretching frequency would be a prominent feature. nih.gov For amide and lactam functionalities, the C=O stretch typically appears in the region of 1650-1690 cm⁻¹. The N-H stretching vibration would be expected to produce a broad absorption band in the range of 3200-3400 cm⁻¹. The presence of the aromatic-like imidazopyrazine ring system would give rise to a series of absorptions in the fingerprint region (below 1500 cm⁻¹), corresponding to various C-C and C-N stretching and bending modes.
Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200-3400 (broad) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-3000 |
| C=O (lactam) | Stretch | 1650-1690 |
| C=N | Stretch | 1600-1650 |
| C=C (aromatic) | Stretch | 1450-1600 |
Note: These are general ranges and can be influenced by the specific molecular environment.
Employment of Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₇H₇N₃O, the expected monoisotopic mass is approximately 149.06 g/mol . chemscene.comepa.gov
The fragmentation of related heterocyclic systems, such as pyrimidinethiones and thiazolo[3,2-a]pyrimidines, often proceeds through the initial loss of small, stable molecules or radicals from the side chains, followed by the cleavage of the heterocyclic rings. sapub.org For this compound, a plausible fragmentation pathway upon electron ionization would likely involve the initial loss of a methyl radical (CH₃•) or carbon monoxide (CO). Subsequent fragmentation could involve the cleavage of the pyrazinone ring, leading to characteristic fragment ions. The study of the fragmentation patterns of ketamine analogues, which also contain a nitrogen heterocycle, shows that α-cleavage and losses of small molecules like CO are common pathways. mdpi.com
Plausible Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Proposed Loss |
|---|---|---|
| 149 | [M]⁺ | - |
| 134 | [M - CH₃]⁺ | Loss of methyl radical |
| 121 | [M - CO]⁺ | Loss of carbon monoxide |
| 93 | [M - CO - N₂]⁺ | Loss of CO and dinitrogen |
Note: This is a proposed fragmentation pattern based on the structure and data from related compounds.
Chemical Reactivity and Transformation of the Imidazo 1,5 a Pyrazin 8 7h One System
Electrophilic Reactivity at the Pyrazinone Core Positions
The imidazo[1,5-a]pyrazin-8(7H)-one ring system, while containing an electron-rich imidazole (B134444) component, also possesses sites susceptible to electrophilic attack, primarily on the pyrazinone core. The presence of the methyl group at the 3-position influences the regioselectivity of these reactions.
Research on the analogous imidazo[1,5-a]pyridine (B1214698) system provides valuable insights into the potential electrophilic reactivity of the imidazo[1,5-a]pyrazin-8(7H)-one core. For imidazo[1,5-a]pyridines, nitration occurs readily, with the 1-position being the most favored site of attack. If the 1-position is substituted, nitration proceeds at the 3-position. nih.gov This suggests that the C1 and C3 positions of the imidazo[1,5-a]pyrazin-8(7H)-one system are likely to be the most reactive towards electrophiles.
A study on the synthesis of imidazo[1,5-a]pyrazin-8(7H)-one derivatives from mesoionic 1,3-oxazolium-5-olates has indicated that the C3-position of the pyrazinone core is an electrophilically reactive site. chemscene.com This reactivity is crucial for the construction of the fused imidazole ring.
Table 1: Predicted Electrophilic Substitution Reactions on 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one
| Reaction Type | Reagents | Predicted Major Product(s) |
| Halogenation | X₂, Lewis Acid | 1-Halo-3-methylimidazo[1,5-a]pyrazin-8(7H)-one |
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-3-methylimidazo[1,5-a]pyrazin-8(7H)-one |
| Acylation | Acyl chloride, Lewis Acid | 1-Acyl-3-methylimidazo[1,5-a]pyrazin-8(7H)-one |
Note: The predictions in this table are based on the reactivity of analogous heterocyclic systems and require experimental verification for this compound.
Nucleophilic Reactivity and Substitution Patterns of the Fused Rings
The fused ring system of this compound also presents sites for nucleophilic attack. The synthesis of the imidazo[1,5-a]pyrazin-8(7H)-one core itself can involve a key nucleophilic addition step. For instance, the reaction of a pyrazin-2(1H)-one derivative with p-toluenesulfonylmethyl isocyanide (TosMIC) proceeds via nucleophilic attack of the TosMIC anion to form the imidazole ring. chemscene.com
Furthermore, the synthesis of various substituted imidazo[1,5-a]pyrazin-8(7H)-one derivatives for biological screening often relies on nucleophilic substitution reactions to introduce diverse side chains. organic-chemistry.orgnih.govrsc.org These substitutions are critical for exploring the structure-activity relationships of these compounds as potential therapeutic agents.
Studies on related imidazo[1,5-a]pyrazine (B1201761) systems have demonstrated regioselective metalation at the C3 and C5 positions, which can then be quenched with various electrophiles, effectively achieving a nucleophilic substitution pattern. clockss.org This suggests that deprotonation to form a nucleophilic anion followed by reaction with an electrophile is a viable strategy for functionalizing the this compound scaffold.
Table 2: Examples of Nucleophilic Reactions in the Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-one Analogs
| Reaction Type | Nucleophile | Substrate/Intermediate | Resulting Structure | Reference |
| Imidazole Ring Formation | TosMIC anion | Pyrazin-2(1H)-one derivative | Imidazo[1,5-a]pyrazin-8(7H)-one core | chemscene.com |
| Amination | Various amines | Halo-substituted imidazo[1,5-a]pyrazine | Amino-substituted imidazo[1,5-a]pyrazine | researchgate.net |
Investigation of Oxidative and Reductive Transformations
The investigation of oxidative and reductive transformations of this compound is an area of active research, with implications for its metabolic fate and the development of novel synthetic routes.
While specific studies on the oxidation of this compound are limited, research on the oxidative aromatization of related 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been conducted. mdpi.com These studies provide a basis for understanding how the imidazo[1,5-a]pyrazine core might behave under oxidative conditions. The outcome of such reactions can be highly dependent on the substituents present on the ring system.
Regarding reductive transformations, the pyrazinone ring contains a carbonyl group and an imine-like functionality within the fused system, which could potentially be targeted by reducing agents. For example, the reduction of the lactam functionality in a related pyrazolo-diazepine system has been successfully achieved using borane. rsc.org Catalytic hydrogenation could also be a viable method for the reduction of the pyrazinone ring, potentially leading to saturated or partially saturated derivatives.
The synthesis of imidazo[1,5-a]pyridines has been achieved through oxidative C-N bond-forming processes, highlighting the role of oxidation in the formation of the imidazole ring. organic-chemistry.org Similar strategies could be envisioned for the synthesis or modification of the imidazo[1,5-a]pyrazin-8(7H)-one system.
Table 3: Potential Oxidative and Reductive Transformations
| Transformation | Reagent/Condition | Potential Product(s) |
| Oxidation | Mild oxidizing agents (e.g., m-CPBA) | N-oxide or further oxidized species |
| Reduction of Carbonyl | NaBH₄, LiAlH₄ | 3-Methyl-7,8-dihydroimidazo[1,5-a]pyrazin-8-ol |
| Catalytic Hydrogenation | H₂, Pd/C | Tetrahydro- or hexahydro-imidazo[1,5-a]pyrazinone derivatives |
Note: The transformations listed in this table are hypothetical and require experimental validation.
Molecular Interactions and Structure Activity Relationships of 3 Methylimidazo 1,5 a Pyrazin 8 7h One Analogs
Computational Chemistry and Molecular Docking Simulations
Computational methods, especially molecular docking, are powerful tools for investigating the interactions between ligands and their target proteins at a molecular level. nih.govmdpi.com These simulations predict the preferred orientation of a molecule within a protein's binding site, forming a stable complex. nih.gov This approach is instrumental in structure-based drug design, helping to elucidate binding mechanisms and predict binding affinities. nih.govphyschemres.org
Molecular docking studies have been pivotal in understanding how analogs of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold bind to their biological targets, such as bromodomains BRD4 and BRD9. nih.govnih.gov For instance, in the development of BRD9 inhibitors, docking studies were performed on a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives to explain their structure-activity relationships. nih.gov Similarly, for BRD4 inhibitors based on the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core, molecular docking was used to investigate the binding interactions. nih.govresearchgate.net
These simulations typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The analysis of these interactions helps to understand why certain analogs exhibit higher potency than others. physchemres.org Docking analyses of related imidazopyrimidine derivatives against microbial targets also highlight the importance of specific interactions with active site residues. mdpi.com
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a docking score or binding energy. nih.gov Lower binding energy values typically indicate a more stable ligand-protein complex. For example, in a study of pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, a related fused heterocyclic system, molecular docking predicted binding energies against the COVID-19 main protease, with some compounds showing excellent values compared to known drugs. nih.gov In the discovery of potential lung cancer inhibitors, ligands with high docking scores, indicating favorable binding, were identified as promising hits. physchemres.org These predictions of binding energetics are crucial for prioritizing compounds for synthesis and further biological evaluation.
Docking simulations provide insights into the three-dimensional conformation of a compound when it is bound within the active site of a protein. physchemres.org This analysis involves placing the flexible ligand into the binding pocket of a rigid or semi-flexible receptor and evaluating the resulting poses. mdpi.com The dimensions of the simulation grid are typically defined based on known ligand binding modes to ensure comprehensive sampling of possible orientations. physchemres.org By analyzing the root-mean-square deviation (RMSD) between different poses and a known experimental binding mode (if available), researchers can assess the accuracy of the docking protocol. nih.gov This conformational analysis is critical for understanding how the shape and flexibility of the ligand influence its ability to fit within the binding pocket and interact with key residues.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govchemmethod.com QSAR models are developed by correlating physicochemical, topological, or three-dimensional properties (known as descriptors) of molecules with their experimentally determined biological potency. nih.govnih.gov The goal is to create predictive models that can estimate the activity of new, unsynthesized compounds, thereby saving time and resources in drug discovery. nih.govnih.gov
The process involves calculating various molecular descriptors, such as the partition coefficient (logP), molecular refractivity, dipole moment, and topological indices. nih.govresearchgate.net These descriptors are then used as independent variables in statistical methods like multiple linear regression (MLR) to build an equation that relates them to the dependent variable (biological activity). chemmethod.comnih.gov The resulting QSAR models are validated to ensure their reliability and predictive power. researchgate.net While specific QSAR studies focusing solely on 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one are not extensively detailed in the provided results, studies on related imidazole (B134444) and diarylaniline derivatives demonstrate the utility of this approach. chemmethod.comresearchgate.net For instance, a QSAR study on imidazole derivatives found that their biological activity correlated significantly with parameters like density, surface tension, and logP. researchgate.net
Experimental Structure-Activity Relationship (SAR) Elucidation for Specific Biological Targets
Experimental SAR studies involve synthesizing a series of related compounds and evaluating their biological activity to understand how specific structural modifications influence their potency. researchgate.netnih.gov This approach is fundamental to medicinal chemistry for optimizing lead compounds.
SAR studies on imidazo[1,5-a]pyrazin-8(7H)-one analogs and related scaffolds have provided valuable insights into the effects of different substituents on their inhibitory activity against various kinases and bromodomains. nih.govnih.gov
For example, in the development of inhibitors for the Discoidin Domain Receptor 1 (DDR1), a series of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides were synthesized. nih.gov The study revealed that substituents at the R1 position of the imidazopyrazine core played a crucial role in kinase selectivity. nih.gov A methyl-substituted compound (8g) maintained inhibitory activity but lost selectivity over other kinases like DDR2, whereas an isopropyl-substituted compound (8h) lost activity altogether. nih.gov Furthermore, increasing the bulk of substituents at the R5 position, from methyl to ethyl, isopropyl, or tert-butyl, led to a corresponding decrease in potency against DDR1. nih.gov
A separate study on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors identified compounds 27 and 29 with potent inhibitory activity (IC50 values of 35 and 103 nM, respectively). nih.gov Another study focused on the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for developing BRD4 inhibitors. nih.gov This effort led to the discovery of compound 28, which showed excellent BRD4-inhibitory activity with an IC50 value of 33 nM. nih.gov
These findings highlight how subtle changes to the substituents on the core heterocyclic structure can have a profound impact on biological activity and selectivity.
Table of SAR Data for Imidazopyrazine Analogs
Design Principles Guided by SAR for Enhanced Target Engagement
The development of potent and selective inhibitors based on the this compound scaffold has been significantly guided by systematic Structure-Activity Relationship (SAR) studies. These investigations have been crucial in elucidating the molecular interactions that govern the binding of these analogs to their protein targets, thereby enabling rational design for enhanced target engagement. A primary focus of this research has been the inhibition of bromodomains, particularly BRD9 and BRD4, which are key regulators of gene transcription and are considered important targets in oncology. nih.govrsc.org
The core structure of this compound provides a versatile template for chemical modification. Researchers have explored substitutions at various positions of the imidazopyrazinone ring system to optimize potency and selectivity. nih.gov Docking studies, which model the interaction between a ligand and its target protein at the molecular level, have been instrumental in explaining the observed SAR and guiding the design of new analogs. nih.govtsijournals.com These computational models help to visualize how different functional groups on the scaffold can interact with specific amino acid residues within the binding pocket of the target protein.
A key strategy in the design of these inhibitors has been to leverage interactions with conserved residues in the target's binding site. For instance, in the context of BRD9 inhibition, the design of imidazo[1,5-a]pyrazin-8(7H)-one derivatives has been centered on establishing critical interactions with key residues such as asparagine and tyrosine. nih.gov By strategically placing substituents that can form hydrogen bonds or other favorable interactions with these residues, it is possible to significantly enhance the binding affinity and inhibitory activity of the compounds.
The following data tables summarize the research findings from SAR studies on this compound analogs, highlighting the impact of different substitutions on their inhibitory potency against BRD9 and BRD4.
Table 1: SAR of Imidazo[1,5-a]pyrazin-8(7H)-one Analogs as BRD9 Inhibitors
| Compound ID | R1 Substituent | R2 Substituent | BRD9 IC50 (nM) |
| 80 | H | Aryl Group | 10,000 |
| 27 | Methyl | Substituted Aryl | 35 |
| 29 | Methyl | Modified Aryl | 103 |
Data sourced from studies on BRD9 inhibitors, where compound 80 was an initial lead. nih.gov
The data in Table 1 clearly demonstrates the dramatic effect of substitutions on the imidazo[1,5-a]pyrazin-8(7H)-one core. The initial lead compound, 80 , which was originally developed as a BRD4 inhibitor, showed very weak activity against BRD9. nih.gov Through structural modifications, specifically the introduction of a methyl group at the R1 position and optimization of the aryl substituent at R2, researchers were able to develop highly potent BRD9 inhibitors like compounds 27 and 29 . nih.govtsijournals.com This underscores the importance of fine-tuning the substituents to achieve high affinity for the intended target.
Table 2: SAR of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD4 Inhibitors
| Compound ID | R-Group on Aryl Moiety | BRD4(1) IC50 (nM) | BRD4(2) IC50 (nM) |
| 10j | Specific substitution pattern | 130 | 76 |
Data based on research into 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD4 inhibitors. rsc.org
Similarly, for BRD4 inhibition, modifications to the core structure have led to the identification of potent inhibitors. Compound 10j , a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivative, exhibited robust inhibition of both BRD4(1) and BRD4(2) bromodomains. rsc.org The specific nature of the substitution on the aryl moiety is a critical determinant of this activity, although further detailed public data on a wider range of analogs is limited. The development of such compounds highlights a design principle where the imidazopyrazinone core serves as a scaffold, and substitutions are systematically varied to optimize interactions with the target protein. rsc.org
Scaffold-Based Design: Utilizing the imidazo[1,5-a]pyrazin-8(7H)-one core as a rigid and favorable scaffold for presenting functional groups in the correct orientation for binding.
Targeted Substitutions: Making specific and strategic modifications at key positions on the heterocyclic ring system to enhance interactions with the target protein.
Interaction with Key Residues: Designing analogs that can form specific, high-energy interactions, such as hydrogen bonds, with conserved amino acid residues in the binding pocket of the target.
Iterative Optimization: Employing a cycle of design, synthesis, and biological evaluation to systematically refine the structure of the analogs and improve their potency and selectivity.
These principles have proven effective in the development of potent inhibitors of important biological targets and continue to guide ongoing research in this area.
Biological Activities and Mechanistic Investigations of Imidazo 1,5 a Pyrazin 8 7h One Derivatives
Bromodomain and Extraterminal Domain (BET) Family Protein Inhibition
Derivatives of the imidazo[1,5-a]pyrazin-8(7H)-one core are recognized as potent inhibitors of the Bromodomain and Extraterminal Domain (BET) family of proteins. nih.govbiosynth.com The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone tails. This interaction is fundamental for recruiting transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression. By inhibiting BET proteins, these compounds can disrupt the transcription of key oncogenes, making them a promising class of molecules for cancer therapy. nih.gov
Specific Inhibition of Bromodomain-containing Protein 4 (BRD4)
A significant focus of research has been on the specific inhibition of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in various cancers due to its role in regulating the transcription of oncogenes like c-Myc. nih.govresearchgate.net Several 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized and shown to be potent BRD4 inhibitors.
For instance, compound 10j demonstrated robust inhibition of the two tandem bromodomains of BRD4, BRD4(1) and BRD4(2), with IC50 values of 130 nM and 76 nM, respectively. nih.gov Further optimization led to the development of compound 14a , which also showed excellent inhibitory activity against BRD4(1) and BRD4(2) with IC50 values of 350 nM and 290 nM. researchgate.net Another derivative, compound 28 , exhibited an outstanding BRD4-inhibitory activity with an IC50 value of 33 nM. nih.gov These findings highlight the potential of the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold for developing powerful and specific BRD4 inhibitors. researchgate.net
| Compound | Target | IC50 (nM) |
| 10j | BRD4(1) | 130 |
| BRD4(2) | 76 | |
| 14a | BRD4(1) | 350 |
| BRD4(2) | 290 | |
| 28 | BRD4 | 33 |
Inhibition of Bromodomain-containing Protein 9 (BRD9)
The versatility of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold has been further demonstrated through its modification to target other bromodomain-containing proteins. researchgate.net Researchers successfully adapted derivatives initially designed as BRD4 inhibitors to create potent and selective inhibitors of Bromodomain-containing protein 9 (BRD9). researchgate.net BRD9 is a critical component of the mammalian SWI/SNF chromatin-remodeling complex, and its mutation is implicated in nearly 20% of human cancers. researchgate.netnih.gov
A series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives were synthesized and evaluated for their BRD9 inhibitory activity. nih.gov Among these, compounds 27 and 29 were particularly effective, displaying potent BRD9 inhibition with IC50 values of 35 nM and 103 nM, respectively. researchgate.netnih.gov The identification of these potent BRD9 inhibitors provides valuable chemical probes to further explore the biological functions of this protein in both normal and disease states. nih.gov
| Compound | Target | IC50 (nM) |
| 27 | BRD9 | 35 |
| 29 | BRD9 | 103 |
Investigations into Anticancer Research Applications
The potent inhibition of BET proteins by imidazo[1,5-a]pyrazin-8(7H)-one derivatives directly translates into significant anticancer activity. By disrupting epigenetic mechanisms that drive tumor growth, these compounds have shown promise in preclinical studies across various cancer types.
Anti-proliferative Effects in Malignant Cell Lines
The anticancer potential of these derivatives has been confirmed through their anti-proliferative effects on a range of malignant cell lines. The BRD4 inhibitor 10j potently suppressed cell proliferation in BRD4-sensitive cell lines, including the acute myeloid leukemia cell line MV4-11 (IC50 of 0.18 μM) and the human promyelocytic leukemia cell line HL-60 (IC50 of 0.57 μM). nih.gov Similarly, compound 28 showed strong anti-proliferative effects in HL-60 cells with an IC50 value of 110 nM. nih.gov
The BRD9 inhibitor, compound 27 , also demonstrated significant anti-proliferative activity. It effectively inhibited cell growth in the human lung carcinoma cell line A549 with an IC50 of 6.12 μM and the eosinophilic leukemia cell line EOL-1 with an IC50 of 1.76 μM. researchgate.netnih.gov
| Compound | Cell Line | Cancer Type | IC50 |
| 10j | MV4-11 | Acute Myeloid Leukemia | 0.18 µM |
| HL-60 | Promyelocytic Leukemia | 0.57 µM | |
| 28 | HL-60 | Promyelocytic Leukemia | 0.11 µM |
| 27 | A549 | Lung Carcinoma | 6.12 µM |
| EOL-1 | Eosinophilic Leukemia | 1.76 µM |
Molecular Mechanisms of Apoptosis Induction through Intrinsic Pathways
Further investigations have revealed that imidazo[1,5-a]pyrazin-8(7H)-one derivatives can induce programmed cell death, or apoptosis, in cancer cells. The mechanism of action has been linked to the intrinsic apoptotic pathway, which is mediated by the mitochondria. nih.govnih.gov
Studies using Western Blot analysis have shown that the potent BRD4 inhibitor, compound 28 , effectively triggers apoptosis in the pancreatic cancer cell line BxPc3 by modulating this intrinsic pathway. nih.gov The process of apoptosis is often driven by the depolarization of the mitochondrial membrane, which leads to a cascade of events culminating in cell death. nih.gov This ability to induce apoptosis is a key characteristic of an effective anticancer agent.
Role in Epigenetic Modulation via Chromatin Remodeling Complex Inhibition
The primary mechanism through which imidazo[1,5-a]pyrazin-8(7H)-one derivatives exert their anticancer effects is by modulating epigenetic processes through the inhibition of chromatin remodeling complexes. researchgate.netresearchgate.net By binding to BET proteins like BRD4, these inhibitors prevent the recruitment of transcriptional machinery, thereby downregulating the expression of critical oncogenes. nih.govresearchgate.net
Furthermore, the inhibition of BRD9 directly interferes with the function of the SWI/SNF chromatin-remodeling complex (also known as BAF). researchgate.netnih.gov This complex plays a fundamental role in altering chromatin structure, making DNA more or less accessible for transcription. By inhibiting a key subunit of this complex, these compounds can modulate gene expression and control cellular processes that are dysregulated in cancer. researchgate.netresearchgate.net This targeted interference with chromatin-related processes represents a shift towards more precise epigenetic cancer therapies. researchgate.net
Phosphodiesterase 10 (PDE10) Inhibitory Activity
Phosphodiesterase 10 (PDE10) is an enzyme primarily expressed in the medium spiny neurons of the striatum and is involved in regulating cyclic nucleotide signaling, making it a significant target for therapeutic intervention in central nervous system disorders. The imidazo[1,5-a]pyrazine (B1201761) scaffold has been identified as a promising core structure for the development of PDE10 inhibitors. google.com
Research into this class of compounds has led to the synthesis and characterization of novel imidazo[1,5-a]pyrido[3,2-e]pyrazines, which have demonstrated potent and selective inhibitory activity against PDE10A, a specific isoform of PDE10. nih.govacs.org The inhibitory mechanism was evaluated through the inhibition of PDE10A-mediated cyclic AMP (cAMP) hydrolysis. nih.govacs.org To understand the structure-activity relationships (SAR), quantitative structure-activity relationship (QSAR) models have been established. nih.gov These computational models, complemented by X-ray crystallography of PDE10A in complex with an inhibitor, have revealed unique interactions between the inhibitor and the enzyme's binding site, distinct from those observed with other classes of inhibitors like papaverine. nih.govacs.org The potential of these inhibitors for treating conditions like schizophrenia has been demonstrated in preclinical models, where selected compounds reversed MK-801-induced stereotypy and hyperactivity in rats. nih.govacs.org
Further development has explored related scaffolds, such as imidazo[1,5-a]quinoxalines, as highly potent PDE10A inhibitors. nih.gov Fluorinated derivatives of this series were synthesized with the goal of creating imaging agents for positron emission tomography (PET). nih.gov These compounds, particularly 1,8-dipyridinylimidazo[1,5-a]quinoxalines, showed inhibitory potencies in the subnanomolar range and high selectivity against other phosphodiesterase enzymes. nih.gov The introduction of a 2-fluoro-3-pyridinyl group yielded some of the most potent inhibitors in this class. nih.gov
Table 1: PDE10A Inhibitory Activity of Selected Imidazo[1,5-a]quinoxaline (B8520501) Derivatives
| Compound | Structure | R¹ | R⁸ | IC₅₀ (nM) nih.gov |
|---|---|---|---|---|
| 16 | Imidazo[1,5-a]quinoxaline | H | 2-fluoro-3-pyridinyl | 0.12 |
| 17 | Imidazo[1,5-a]quinoxaline | H | 2-fluoro-5-(trifluoromethyl)pyridin-3-yl | 0.048 |
| 32 | Imidazo[1,5-a]quinoxaline | 2-fluoro-3-pyridinyl | 2-fluoro-3-pyridinyl | 0.037 |
Preliminary Research on Antimicrobial Properties
While direct studies on the antimicrobial properties of 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one are not extensively documented, preliminary research on structurally related fused imidazoles suggests potential activity. The broader family of imidazo[1,5-a]pyrazine derivatives and their isosteres have been a subject of investigation for various pharmacological activities, including antimicrobial effects.
For instance, studies on imidazo[1,5-a]quinoxaline derivatives, which share a similar fused heterocyclic core, have demonstrated notable antimicrobial activity. nih.gov Research established a connection between the antimicrobial properties and the presence of different alkyl substituents on both the pyridine (B92270) ring and the imidazo[1,5-a]quinoxaline system. nih.gov In this series, N-alkyl-pyridinium salts were synthesized and evaluated. nih.gov It was found that chloride and iodide salts were generally more active against bacteria than fungi. nih.gov Certain compounds within this class exhibited effective bacteriostatic and, in some cases, fungistatic activities, with minimum inhibitory concentration (MIC) values comparable to reference drugs. nih.gov
Table 2: Bacteriostatic and Fungistatic Activity of Selected Imidazo[1,5-a]quinoxaline Derivatives
| Compound | Organism | MIC (μg/mL) nih.gov |
|---|---|---|
| 3d | Staphylococcus aureus | 1.9 |
| 3d | Bacillus cereus | 3.9 |
| 3e | Staphylococcus aureus | 1.9 |
| 3e | Bacillus cereus | 3.9 |
| 3m | Staphylococcus aureus | 3.9 |
| 3m | Candida albicans | 3.9 |
| 3n | Staphylococcus aureus | 3.9 |
| 3n | Candida albicans | 3.9 |
These findings on related scaffolds indicate that the imidazo[1,5-a]pyrazine core structure is a viable candidate for further investigation and development of novel antimicrobial agents. However, specific research is required to determine the antimicrobial spectrum and efficacy of this compound and its direct derivatives.
Chemical Biology Applications of 3 Methylimidazo 1,5 a Pyrazin 8 7h One Scaffolds
Development as Chemical Probes for Exploring Bromodomain Biology
The 7-methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold has been successfully utilized to generate potent and selective inhibitors for bromodomains, which are crucial protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins. This recognition is a key event in the regulation of gene transcription. The Bromodomain and Extraterminal Domain (BET) family of proteins, which includes BRD4, are particularly important targets in cancer research due to their role in regulating the expression of oncogenes. nih.gov
Researchers have synthesized series of derivatives based on this scaffold to explore their potential as inhibitors of BRD4. nih.gov One study reported the development of compound 28 , a novel BET inhibitor with a 7-methylimidazo[1,5-a]pyrazin-8(7H)-one core. This compound demonstrated excellent inhibitory activity against BRD4 with a half-maximal inhibitory concentration (IC₅₀) of 33 nM. nih.gov Further optimization efforts focusing on the phenyl substituent of this series led to the identification of compound 17 , which showed even greater potency against the first bromodomain of BRD4 (BRD4(1)) with an IC₅₀ value of 30 nM. nih.govacs.org
Another series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives yielded compound 10j , which exhibited strong inhibitory activity against both BRD4(1) and the second bromodomain, BRD4(2), with IC₅₀ values of 130 nM and 76 nM, respectively. nih.gov These compounds have been shown to effectively inhibit the proliferation of cancer cell lines that are sensitive to BRD4 inhibition, such as HL-60 (human promyelocytic leukemia) and MV4-11 (acute myeloid leukemia). nih.govnih.gov For instance, compound 10j inhibited proliferation in HL-60 and MV4-11 cells with IC₅₀ values of 0.57 µM and 0.18 µM, respectively. nih.gov
The utility of the core scaffold extends beyond the BET family. The imidazo[1,5-a]pyrazin-8(7H)-one structure has also been adapted to create inhibitors for other bromodomains, such as BRD9, a subunit of the SWI/SNF chromatin remodeling complex. nih.gov By modifying the scaffold, researchers developed compound 27 , which displayed potent inhibition of BRD9 with an IC₅₀ of 35 nM. nih.govresearchgate.net This compound also showed anti-proliferative effects in the A549 lung cancer and EOL-1 eosinophilic leukemia cell lines. nih.gov The development of such selective chemical probes is crucial for dissecting the specific biological roles of individual bromodomain proteins. nih.gov
Inhibitory Activity of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives against BRD4
| Compound | Target | IC₅₀ (nM) | Reference |
| 10j | BRD4(1) | 130 | nih.gov |
| BRD4(2) | 76 | nih.gov | |
| 17 | BRD4(1) | 30 | nih.govacs.org |
| 28 | BRD4 | 33 | nih.gov |
Anti-proliferative Activity of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 10j | HL-60 | 0.57 | nih.gov |
| MV4-11 | 0.18 | nih.gov | |
| 28 | HL-60 | 0.11 | nih.gov |
Inhibitory and Anti-proliferative Activity of an Imidazo[1,5-a]pyrazin-8(7H)-one Derivative against BRD9
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) | Reference |
| 27 | BRD9 | 35 | A549 | 6.12 | nih.govresearchgate.net |
| EOL-1 | 1.76 | nih.govresearchgate.net |
Integration into Fluorescent Probes for Cellular Mechanistic Studies
The structural features of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold also lend themselves to the development of fluorescent probes for imaging and mechanistic studies within cells. While direct research on fluorescent probes based on the 3-methylimidazo[1,5-a]pyrazin-8(7H)-one core is limited, related applications provide strong evidence for its potential.
In a study focused on optimizing BRD4 inhibitors, a fluorescent probe was used in conjunction with a nuclei-specific dye to confirm that compound 17 , a potent inhibitor from the 7-methylimidazo[1,5-a]pyrazin-8(7H)-one series, induces apoptosis within the nucleus of BXPC-3 pancreatic cancer cells. nih.govacs.org This application demonstrates how these compounds can be part of a broader chemical biology toolkit to investigate the downstream cellular consequences of target engagement. By observing the morphological changes associated with apoptosis in the presence of the inhibitor, researchers could validate its mechanism of action at a cellular level. nih.gov
Furthermore, the related imidazo[1,5-a]pyridine (B1214698) scaffold is recognized for its favorable photophysical properties, making it a suitable candidate for creating fluorescent probes. nih.gov These probes are designed to intercalate into cellular membranes, allowing for the study of membrane dynamics, fluidity, and hydration, which are critical for monitoring cellular health. nih.gov The inherent emissive properties and stability of this class of heterocyclic compounds underscore the potential for developing novel fluorescent probes from the imidazo[1,5-a]pyrazin-8(7H)-one scaffold for a wide range of cell biology applications. nih.gov
Future Research Directions and Translational Potential
Rational Design and Synthesis of Next-Generation Imidazo[1,5-a]pyrazin-8(7H)-one Analogues with Enhanced Selectivity
The future development of potent and safe drug candidates based on the 3-Methylimidazo[1,5-a]pyrazin-8(7H)-one scaffold hinges on the principles of rational drug design to create next-generation analogues with superior selectivity. A primary focus in this area is the structure-activity relationship (SAR) and structure-property relationship (SPR) studies to optimize the lead compounds.
Researchers have successfully synthesized a series of imidazo[1,5-a]pyrazin-8(7H)-one derivatives and evaluated their inhibitory activity against various biological targets. For instance, a series of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives were developed as potent inhibitors of BRD4, a member of the Bromodomain and Extra-Terminal Domain (BET) family of proteins. nih.gov In one study, compound 10j emerged as a potent inhibitor of BRD4(1) and BRD4(2) with IC50 values of 130 and 76 nM, respectively. nih.gov This was achieved through systematic modifications of the core structure and analysis of the resulting changes in biological activity.
Similarly, another study focused on developing imidazo[1,5-a]pyrazin-8(7H)-one derivatives as inhibitors of BRD9, another bromodomain-containing protein. nih.gov Compounds 27 and 29 from this series demonstrated robust BRD9 inhibition with IC50 values of 35 and 103 nM, respectively. nih.gov The rational design process in these studies involved molecular docking simulations to understand the binding interactions between the inhibitors and the target proteins, which in turn guided the synthesis of more potent and selective analogues. nih.govnih.gov
Future rational design strategies will likely involve the exploration of a wider range of substituents at various positions of the imidazo[1,5-a]pyrazin-8(7H)-one core. The introduction of diverse chemical moieties can modulate the compound's electronic and steric properties, thereby fine-tuning its binding affinity and selectivity for the intended target. The use of isosteric replacements and scaffold hopping techniques can also lead to the discovery of novel chemical series with improved pharmacokinetic and pharmacodynamic profiles.
Table 1: Examples of Imidazo[1,5-a]pyrazin-8(7H)-one Analogues and their Biological Activities
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While significant progress has been made in identifying the biological targets of imidazo[1,5-a]pyrazin-8(7H)-one derivatives, the exploration of novel targets and undiscovered mechanisms of action remains a fertile ground for future research. The current understanding points towards the inhibition of bromodomains, particularly BRD4 and BRD9, as a key mechanism of action for the anticancer effects of these compounds. nih.govnih.gov Bromodomains are epigenetic readers that play a crucial role in the regulation of gene transcription, and their inhibition can lead to the downregulation of oncogenes. nih.gov
Beyond the well-established targets, there is evidence to suggest that the imidazo[1,5-a]pyrazine (B1201761) scaffold may interact with other important biological molecules. For example, a related scaffold, imidazo[1,5-a]pyridine (B1214698), has been shown to inhibit tubulin polymerization and the PI3K/Akt pathway, both of which are critical in cancer progression. rsc.org This suggests that imidazo[1,5-a]pyrazin-8(7H)-one analogues could also be investigated for their effects on these pathways.
Furthermore, some imidazo[1,5-a]pyrazine derivatives have been identified as inhibitors of ACK1 (Activated CDC42 Kinase 1), a non-receptor tyrosine kinase implicated in various cancers. nih.gov The discovery of ACK1 inhibitors was facilitated by virtual screening, highlighting the power of computational methods in identifying novel targets. nih.gov More recently, imidazo[1,2-a]pyrazin-8(7H)-one derivatives have been designed and evaluated as acetylcholinesterase (AChE) inhibitors and antioxidants for the potential treatment of Alzheimer's disease. researchgate.net
Future research should, therefore, aim to expand the target landscape of the this compound scaffold. This can be achieved through a combination of approaches, including:
Phenotypic screening: Testing the compounds in various disease models to identify novel therapeutic applications.
Proteomic profiling: Using techniques like affinity chromatography and mass spectrometry to identify the direct binding partners of the compounds within the cell.
Cheminformatics and in silico target prediction: Employing computational algorithms to predict potential biological targets based on the chemical structure of the compounds.
The elucidation of novel targets and mechanisms of action will not only broaden the therapeutic potential of this chemical class but also provide a deeper understanding of the underlying biology of the diseases they target.
Advancements in Sustainable Synthetic Methodologies for Scaffold Access
The development of sustainable and environmentally friendly synthetic methods is a critical aspect of modern drug discovery and development. Future research on this compound and its analogues must prioritize the adoption of green chemistry principles to ensure that the synthesis of these valuable compounds is both efficient and environmentally responsible.
Traditional synthetic routes for heterocyclic compounds often involve multi-step reactions, harsh reagents, and the generation of significant chemical waste. However, recent advancements in synthetic organic chemistry offer promising alternatives. For the synthesis of the related imidazo[1,5-a]pyridine scaffold, several green methodologies have been reported, which can be adapted for the synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones. These include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, while often requiring less solvent. nih.gov
Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or eucalyptol (B1671775) is a key tenet of green chemistry. rsc.org
One-pot multicomponent reactions: These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which improves efficiency and reduces waste. acs.org
Catalysis with earth-abundant metals: The use of catalysts based on abundant and non-toxic metals like iron is a more sustainable alternative to precious metal catalysts. An iron-catalyzed C-H amination has been reported for the synthesis of imidazo[1,5-a]pyrazines, producing only water as a byproduct. nih.gov
A particularly relevant method is the facile one-pot synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones from mesoionic 1,3-oxazolium-5-olates. researchgate.net This reaction proceeds under mild conditions and offers a direct route to the desired scaffold. researchgate.net Future research should focus on further optimizing such reactions to improve their atom economy and reduce their environmental impact. The development of catalytic and enantioselective synthetic methods will also be crucial for the synthesis of chiral imidazo[1,5-a]pyrazin-8(7H)-one analogues with improved therapeutic properties.
Synergistic Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
The integration of computational and experimental approaches has become an indispensable strategy in modern drug discovery, and this synergy is particularly valuable for the development of this compound-based therapeutics. By combining the predictive power of in silico methods with the empirical validation of in vitro and in vivo experiments, researchers can accelerate the discovery and optimization of novel drug candidates.
The drug discovery pipeline for imidazo[1,5-a]pyrazin-8(7H)-one analogues can be significantly enhanced by the following integrated approaches:
Virtual Screening and Hit Identification: Computational techniques such as virtual screening of large compound libraries can be used to identify initial hit compounds that are predicted to bind to a specific biological target. nih.gov These hits can then be synthesized and tested experimentally to validate their activity.
Molecular Modeling and SAR Analysis: Molecular docking and molecular dynamics simulations can provide detailed insights into the binding mode of inhibitors at the atomic level. nih.govnih.govnih.gov This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogues. For example, docking studies were instrumental in explaining the SAR of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. nih.gov
ADME/Tox Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of new chemical entities. researchgate.net This allows for the early identification and deselection of compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing the attrition rate in later stages of drug development.
Experimental Validation and Feedback Loop: The predictions from computational models must be rigorously validated through experimental studies. In vitro assays, such as enzyme inhibition assays and cell-based assays, are used to determine the biological activity of the synthesized compounds. nih.govnih.govrsc.org The experimental data is then used to refine the computational models, creating a feedback loop that continuously improves the predictive power of the in silico methods.
A recent study on imidazo[1,2-a]pyridine (B132010) derivatives as PI3K/mTOR dual inhibitors exemplifies this synergistic approach. acs.org The design, synthesis, and biological evaluation of these compounds were guided by molecular modeling, leading to the identification of a potent and orally bioavailable candidate. acs.org Similarly, the development of imidazo[1,5-a]pyridine-benzimidazole hybrids as tubulin polymerization inhibitors involved molecular docking simulations to predict binding interactions, which were then confirmed by experimental assays. rsc.org
The continued development and application of these integrated approaches will be crucial for unlocking the full therapeutic potential of the this compound scaffold and for accelerating the translation of these promising compounds from the laboratory to the clinic.
Table 2: List of Chemical Compounds Mentioned
Q & A
Q. What are the established synthetic methodologies for 3-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives?
The compound is synthesized via multistep one-pot reactions starting from mesoionic 1,3-oxazolium-5-olates. For example, reacting ethyl isocyanoacetate with mesoionic oxazoles under optimized conditions yields imidazo[1,5-a]pyrazin-8(7H)-one derivatives. Substituents on the mesoionic ring (e.g., trifluoroacetyl groups) enhance reactivity, while alternative reagents like TosMIC may require specific conditions for successful cyclization . Key steps include refluxing in anhydrous solvents (e.g., DMFA) and purification via recrystallization.
Q. How can researchers validate the structural integrity of synthesized this compound derivatives?
Characterization involves:
- 1H/13C NMR spectroscopy : Signals for protons in the pyrazine fragment (e.g., H-5 and H-6) appear as doublets at δ 7.15–7.59 ppm.
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peaks at m/z 254.1039 for C13H11N5O).
- Elemental analysis : Validates purity (>95%) and stoichiometry (e.g., C: 61.65%, H: 4.38%, N: 27.65%) .
Advanced Research Questions
Q. How can structural modifications of this compound improve BRD4/BRD9 inhibitory activity?
Optimizing substituents at position 7 enhances potency and pharmacokinetics. For BRD4 inhibitors, replacing the phenyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) improves metabolic stability in liver microsomes. Compound 17 (IC50 = 30 nM for BRD4) demonstrated subnanomolar activity and reduced toxicity in pancreatic cancer xenografts . BRD9 selectivity is achieved by targeting residues in the ZA/ZB loops (e.g., Asp144, Tyr106) via molecular docking-guided design .
Q. What strategies address contradictions in bioactivity data for dual-target inhibitors (e.g., AChE and antioxidants)?
Dual-target derivatives (e.g., 8-(piperazin-1-yl)imidazo[1,2-a]pyrazines) require balancing substituent effects:
- AChE inhibition : Bulky groups (e.g., benzyl) enhance binding to the catalytic active site (CAS) and peripheral anionic site (PAS).
- Antioxidant activity : Electron-donating groups (e.g., hydroxyl) improve radical scavenging. Compound 17r (AChE IC50 = 0.47 μM) maintained selectivity over BuChE (SI = 23.45) via mixed inhibition kinetics, validated by 100 ns molecular dynamics simulations .
Q. How do substituent choices impact reaction yields in imidazo[1,5-a]pyrazin-8(7H)-one synthesis?
- Electron-deficient mesoionic oxazoles (e.g., trifluoroacetyl derivatives) yield >80% product, while electron-rich analogs (e.g., formyl) result in <50% due to reduced electrophilicity.
- Solvent-free microwave-assisted synthesis reduces reaction time (10–15 min) and improves yields (e.g., 9-aryl-dihydropyrimidotriazolopyrimidinediones) compared to conventional heating .
Q. What in vivo models validate the therapeutic potential of this compound derivatives?
- Xenograft models : BRD4 inhibitors (e.g., compound 17) reduced tumor volume by 60% in pancreatic cancer (BXPC-3 cells) without significant toxicity.
- Neuroprotection assays : Dual AChE/antioxidant derivatives (e.g., 17o) showed reduced oxidative stress in Alzheimer’s disease models, supported by SwissADME predictions for blood-brain barrier permeability .
Methodological Considerations
Q. How to resolve discrepancies in metabolic stability data across species?
Human, rat, and mouse liver microsome assays reveal species-specific metabolism. For example, compound 28 showed poor stability in mouse microsomes but improved stability in humans after substituting the 7-methyl group with cycloheptylmethyl. LC-MS/MS quantifies metabolite formation rates to guide structural optimization .
Q. What computational tools predict binding modes of imidazo[1,5-a]pyrazin-8(7H)-one derivatives?
- Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with BRD9’s Asn140).
- Molecular dynamics (GROMACS) : Validates binding stability over 100 ns simulations, assessing RMSD fluctuations (<2 Å for stable complexes) .
Data Contradiction Analysis
Q. Why do some imidazo[1,5-a]pyrazin-8(7H)-one derivatives fail to inhibit BRD4 despite structural similarity?
Subtle differences in the acetyl-lysine binding pocket accessibility explain this. For example, replacing the 3-methyl group with bulkier substituents (e.g., tetrahydro-2H-pyran-4-yl) sterically hinders interactions with BRD4’s Tyr97, reducing potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
